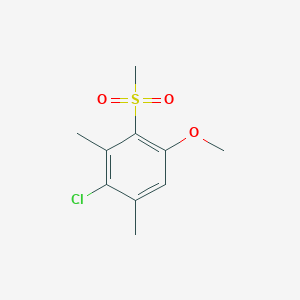
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene is an organic compound with a complex structure It is characterized by the presence of a chloro group, a methanesulfonyl group, a methoxy group, and two methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler hydrocarbons or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. This can lead to changes in cellular processes, making it useful in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)benzoic acid: This compound shares the chloro and methanesulfonyl groups but differs in the presence of a carboxylic acid group instead of methoxy and methyl groups.
2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid: This compound has a similar structure but includes a trifluoroethoxy group, making it more hydrophobic and potentially altering its reactivity.
Uniqueness
2-Chloro-4-(methanesulfonyl)-5-methoxy-1,3-dimethylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry, where precise control over chemical behavior is required .
Properties
CAS No. |
88041-74-1 |
|---|---|
Molecular Formula |
C10H13ClO3S |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
4-chloro-1-methoxy-3,5-dimethyl-2-methylsulfonylbenzene |
InChI |
InChI=1S/C10H13ClO3S/c1-6-5-8(14-3)10(15(4,12)13)7(2)9(6)11/h5H,1-4H3 |
InChI Key |
XLAXTSKXFPGFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















